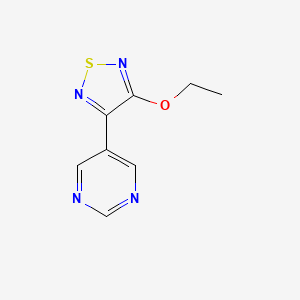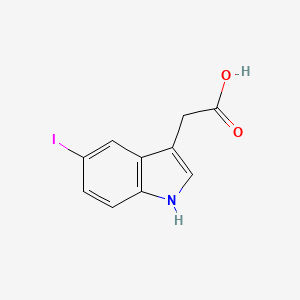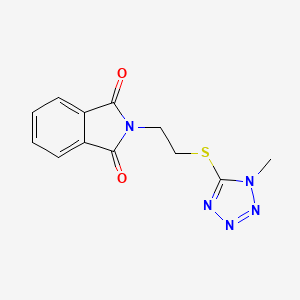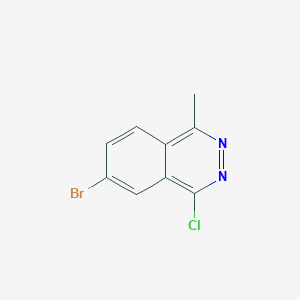
2-Phenyl-1-(pyrimidin-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(pyrimidin-2-yl)ethanamine is a compound that features a phenyl group attached to an ethanamine chain, which is further connected to a pyrimidine ring. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable subject in medicinal chemistry and chemical biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine typically involves the reaction of a pyrimidine derivative with a phenyl-substituted ethanamine. One common method includes the use of a Diels-Alder reaction followed by hydrogenation to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the synthesis. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1-(pyrimidin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated amine .
Aplicaciones Científicas De Investigación
2-Phenyl-1-(pyrimidin-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in inhibiting specific enzymes or pathways in cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of collagen prolyl-4-hydroxylase, leading to reduced collagen synthesis and potential anti-fibrotic effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of a phenyl group.
2-Phenylpyrimidine: Lacks the ethanamine chain, making it less versatile in biological applications.
1-(2-Pyridinyl)ethanamine: Contains a pyridine ring instead of a pyrimidine ring, leading to different biological activities.
Uniqueness
2-Phenyl-1-(pyrimidin-2-yl)ethanamine is unique due to its combination of a phenyl group, an ethanamine chain, and a pyrimidine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for various biological interactions and enhancing its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
2-phenyl-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C12H13N3/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10/h1-8,11H,9,13H2 |
Clave InChI |
SDUPGQBSWSABRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=NC=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)
![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)



![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)

